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Executive Summary
Levofuraltadone is the levorotatory (S)-enantiomer of the synthetic nitrofuran antibiotic,

furaltadone.[1] As a member of the nitrofuran class, it possesses a broad spectrum of

antibacterial activity against both Gram-positive and Gram-negative pathogens.[2] The

presence of a chiral center in furaltadone leads to two stereoisomers, with the (S)-form,

levofuraltadone, exhibiting specific interactions with bacterial enzymes.[1][3] This document

provides an in-depth technical guide on the core properties of levofuraltadone, including its

physicochemical characteristics, mechanism of action, synthesis, and toxicological profile,

based on available scientific literature. All quantitative data is presented in structured tables,

and key processes are visualized through diagrams to facilitate understanding.

Physicochemical Properties
Levofuraltadone is a C-nitro compound and a member of the furan and morpholine classes.[4]

Its chemical structure consists of a 5-nitrofuran ring, responsible for its redox-active

antibacterial effects, linked to an oxazolidinone scaffold which has a morpholinomethyl group at

the C5 position to enhance solubility.[3] While specific experimental data for the melting point

and solubility of the pure (S)-enantiomer are not readily available, data for the racemic

furaltadone and its hydrochloride salt provide a useful reference.

Table 1: Physicochemical Properties of Levofuraltadone and Related Compounds
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Property Levofuraltadone
Furaltadone
(Racemate)

Furaltadone HCl

IUPAC Name

(5S)-5-(morpholin-4-

ylmethyl)-3-[(E)-(5-

nitrofuran-2-

yl)methylideneamino]-

1,3-oxazolidin-2-

one[4]

5-(morpholin-4-

ylmethyl)-3-[(E)-(5-

nitrofuran-2-

yl)methylideneamino]-

1,3-oxazolidin-2-

one[5]

5-morpholinomethyl-

3(5-

nitrofurfurylideneamin

o)-2 oxazolidone

hydrochloride[2]

Molecular Formula C₁₃H₁₆N₄O₆[4][6] C₁₃H₁₆N₄O₆[1][5] C₁₃H₁₇ClN₄O₆[7]

Molar Mass 324.29 g/mol [4][6] 324.29 g/mol [1] 360.75 g/mol [2][7]

Appearance -
Yellow crystalline

solid[3]

Yellow, crystalline,

odorless powder

(monohydrate form)[2]

CAS Number 3795-88-8[4] 139-91-3[1] 13146-28-6[7]

Melting Point -
206°C (with

decomposition)[8]

Approx. 240°C (with

decomposition)[2]

Solubility -

Soluble in methanol

and ethanol; limited

solubility in water.[3]

Water soluble[2]

Pharmacology and Mechanism of Action
Furaltadone, as a nitrofuran antibiotic, is a potent bactericidal agent.[2] Its mechanism of

action is tied to the reduction of the nitro group by bacterial nitroreductases to form highly

reactive electrophilic intermediates. These intermediates are capable of damaging bacterial

DNA, ribosomes, and other macromolecules, leading to cell death.

The stereochemistry of levofuraltadone plays a crucial role in its specific interactions. The (S)-

enantiomer has been reported to preferentially bind to bacterial DNA gyrase.[3] This interaction

is mediated by hydrogen bonding between the morpholine group of levofuraltadone and the

Arg₄₅₆ residue of the enzyme.[3] Inhibition of DNA gyrase, a type II topoisomerase, prevents

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone
https://pubchem.ncbi.nlm.nih.gov/compound/Furaltadone
https://www.sico.be/wp-content/uploads/2018/04/J.2.7-Furaltadone-HCI-1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6H66N6UDU
https://en.wikipedia.org/wiki/Furaltadone
https://pubchem.ncbi.nlm.nih.gov/compound/Furaltadone
https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6H66N6UDU
https://en.wikipedia.org/wiki/Furaltadone
https://www.sico.be/wp-content/uploads/2018/04/J.2.7-Furaltadone-HCI-1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone-hydrochloride
https://www.evitachem.com/product/evt-464283
https://www.sico.be/wp-content/uploads/2018/04/J.2.7-Furaltadone-HCI-1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone
https://en.wikipedia.org/wiki/Furaltadone
https://pubchem.ncbi.nlm.nih.gov/compound/Levofuraltadone-hydrochloride
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8720393.htm
https://www.sico.be/wp-content/uploads/2018/04/J.2.7-Furaltadone-HCI-1.pdf
https://www.evitachem.com/product/evt-464283
https://www.sico.be/wp-content/uploads/2018/04/J.2.7-Furaltadone-HCI-1.pdf
https://www.benchchem.com/product/b1232739?utm_src=pdf-body
https://www.sico.be/wp-content/uploads/2018/04/J.2.7-Furaltadone-HCI-1.pdf
https://www.benchchem.com/product/b1232739?utm_src=pdf-body
https://www.evitachem.com/product/evt-464283
https://www.benchchem.com/product/b1232739?utm_src=pdf-body
https://www.evitachem.com/product/evt-464283
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the relaxation of supercoiled DNA, which is essential for DNA replication and transcription,

thereby contributing to the compound's bactericidal effect.
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Proposed mechanism of action for Levofuraltadone.

Antimicrobial Spectrum
Furaltadone is effective against a wide range of Gram-negative and Gram-positive pathogens,

including species of Salmonella, Escherichia, Proteus, Streptococcus, and Staphylococcus.[2]

It has been used in human medicine for urinary tract infections and as an antiprotozoal agent,

notably for treating Trypanosoma cruzi infection in Chagas' disease.[1][4]

Synthesis and Manufacturing
The synthesis of furaltadone is typically achieved through a condensation reaction between 5-

nitrofurfuraldehyde (or a precursor like 5-nitrofurfural diacetate) and 3-amino-5-

(morpholinomethyl)-2-oxazolidinone (AMOZ), which serves as a key intermediate.[3][9][10] The

resulting furaltadone base can then be converted to its hydrochloride salt.[9][10] To produce

levofuraltadone specifically, either a stereoselective synthesis of the (S)-AMOZ intermediate or

chiral separation of the final racemic mixture would be required.
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General workflow for the synthesis of Furaltadone and its HCl salt.
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General Experimental Protocol for Furaltadone
Synthesis
The following protocol is a generalized procedure based on descriptions of the condensation

reaction.[9][10] Optimization of solvents, temperature, and reaction times may be necessary.

Condensation: Dissolve 3-amino-5-(morpholinomethyl)-2-oxazolidinone (AMOZ) and a molar

equivalent of 5-nitro-2-furaldehyde (or its diacetate precursor) in a suitable solvent, such as

ethanol, within a reaction vessel.

Reaction: Allow the mixture to react. The reaction may proceed at room temperature or

require gentle heating under reflux to form the furaltadone base, which may precipitate from

the solution.

Isolation of Base: Collect the crude furaltadone precipitate by filtration. Wash the solid with

cold ethanol to remove unreacted starting materials.

Purification: Recrystallize the crude product from a suitable solvent (e.g., 95% ethanol) to

yield purified furaltadone base.[8]

Salt Formation: Dissolve the purified furaltadone base in an appropriate organic solvent

(e.g., ethanol).

Acidification: Slowly add a calculated amount of hydrochloric acid (e.g., concentrated HCl or

as a solution in ethanol) to the mixture with stirring.

Precipitation: The furaltadone hydrochloride salt will precipitate. Cool the mixture in an ice

bath to maximize product recovery.

Final Isolation: Collect the furaltadone hydrochloride product by filtration, wash with a cold

solvent, and dry under vacuum.

Pharmacokinetic Properties
Detailed pharmacokinetic data for levofuraltadone in humans is scarce. However, a study in

preruminant calves provides some insight into the behavior of racemic furaltadone following

oral administration.
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Table 2: Pharmacokinetic Parameters of Furaltadone in Preruminant Calves[11]

Parameter Value Conditions

Administration Route Oral Single dose

Dosage 14.0 mg/kg Cross-over trial (n=5)

Tmax (Time to Peak Plasma

Concentration)
~3 hours -

Cmax (Peak Plasma

Concentration)
2.5 µg/mL -

Elimination Half-life (t½) 2.5 hours -

Urinary Recovery ~2% of oral dose Measured in 3 calves

Renal Clearance (unbound

drug)
~0.42 mL/min/kg Strongly related to urine flow

Note: The data presented is for racemic furaltadone, not specifically levofuraltadone, and was

obtained from an animal model.

Toxicological Profile
Furaltadone and other nitrofurans have been withdrawn from systemic use in many

jurisdictions due to significant toxicity concerns. Residues are considered hazardous at any

concentration due to potential carcinogenic and mutagenic effects.[1]

Table 3: Hazard and Toxicity Information for Levofuraltadone
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Hazard Type Classification & Statement Source

GHS Classification

Warning H302: Harmful if

swallowed H351: Suspected of

causing cancer

PubChem[4]

Carcinogenicity Category 2 PubChem[4]

Acute Oral Toxicity Category 4 PubChem[4]

General Note

Furaltadone was formerly used

orally but withdrawn due to

toxicity.

ChEBI[5][8]

Relationship Between Furaltadone Stereoisomers
Furaltadone possesses a single chiral center, resulting in two enantiomers: the (S)-form

(levofuraltadone) and the (R)-form. The racemic mixture contains equal amounts of both.

These forms can be converted into salts, such as the hydrochloride, for improved solubility and

handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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